
Dibutyl(cyclohexyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(cyclohexyl)phosphane: is a tertiary phosphine compound characterized by the presence of two butyl groups and one cyclohexyl group attached to a phosphorus atom. Tertiary phosphines are known for their versatility in various chemical reactions and their applications in catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: The major product is dibutyl(cyclohexyl)phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl(cyclohexyl)phosphane is used as a ligand in transition metal catalysis, where it helps in stabilizing metal complexes and enhancing their catalytic activity .
Biology and Medicine: In biological research, phosphine compounds are explored for their potential use in drug delivery systems and as probes for studying biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production .
Wirkmechanismus
The mechanism by which dibutyl(cyclohexyl)phosphane exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers in catalytic processes, influencing the electronic properties and reactivity of the metal complexes . The phosphorus atom in the compound can donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
- Tributylphosphine
- Tricyclohexylphosphine
- Di-tert-butyl(cyclohexyl)phosphine
Comparison: Dibutyl(cyclohexyl)phosphane is unique due to the combination of butyl and cyclohexyl groups, which provides a balance of steric and electronic properties. Compared to tributylphosphine, it has a bulkier structure due to the cyclohexyl group, which can influence its reactivity and coordination behavior . Tricyclohexylphosphine, on the other hand, is more sterically hindered, making this compound a more versatile ligand in certain catalytic applications .
Eigenschaften
CAS-Nummer |
125739-79-9 |
|---|---|
Molekularformel |
C14H29P |
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
dibutyl(cyclohexyl)phosphane |
InChI |
InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
FHMSEBUGWCTWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
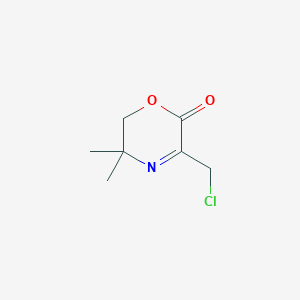
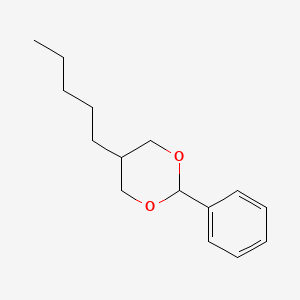
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
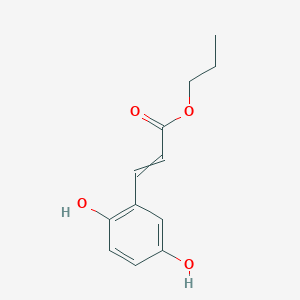
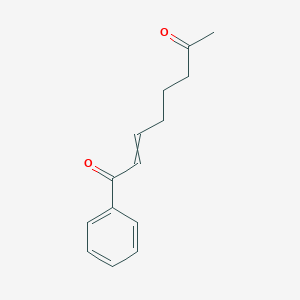
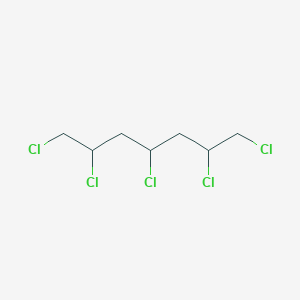
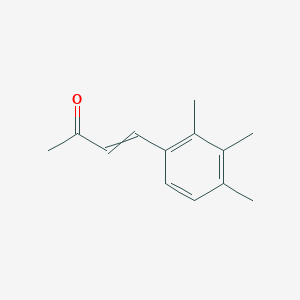
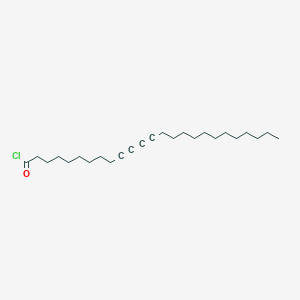
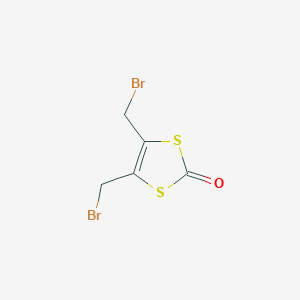

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
